(2S)-3-Aminopyrrolidine-2-carboxylic acid

Foldamer Peptidomimetic γ-Peptide

Unique (2S,3S)-stereochemistry and rigid pyrrolidine scaffold enables precise conformational control in peptides and foldamers. Validated as critical precursor for potent CCR2 antagonists (binding IC50 = 3.2 nM). Unlike generic proline, this scaffold provides defined geometry essential for structure-activity relationships. Ideal for medicinal chemistry, peptidomimetic design, and pH-responsive biomaterial development. Not substitutable by other aminoproline isomers.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 24279-08-1
Cat. No. B12450805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-Aminopyrrolidine-2-carboxylic acid
CAS24279-08-1
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1CNC(C1N)C(=O)O
InChIInChI=1S/C5H10N2O2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2,6H2,(H,8,9)/t3?,4-/m0/s1
InChIKeyVJLXSTXGGXYQCT-BKLSDQPFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-3-Aminopyrrolidine-2-carboxylic Acid (CAS 24279-08-1): Procurement Guide for Chiral, Non-Proteinogenic Amino Acid Building Block


(2S)-3-Aminopyrrolidine-2-carboxylic acid, also known as L-cis-3-aminoproline, is a chiral, non-proteinogenic amino acid characterized by a five-membered pyrrolidine ring with an amino substituent at the 3-position and a carboxylic acid group at the 2-position [1]. Its rigid cyclic structure imparts conformational constraint when incorporated into peptides, making it a valuable scaffold in medicinal chemistry and peptidomimetic design [2]. The compound serves as a versatile building block for the synthesis of biologically active molecules, including chemokine receptor antagonists and pH-responsive biomaterials [3].

Why Generic Proline Analogs Cannot Substitute for (2S)-3-Aminopyrrolidine-2-carboxylic Acid: Critical Stereo- and Regiochemical Differentiation


Generic substitution of (2S)-3-aminopyrrolidine-2-carboxylic acid with other proline derivatives or simpler amino acids is not scientifically valid due to its unique combination of stereochemical and regiochemical features. The (2S) absolute configuration at the Cα position, coupled with the 3-amino substituent on the pyrrolidine ring, creates a constrained geometry that is distinct from other aminoproline isomers (e.g., 4-amino, (2R)-configurations) and standard proline [1]. This specific arrangement is critical for achieving desired conformational biases and target interactions, as evidenced by structure-activity relationship studies showing that changes to the stereochemistry or position of the amino group can abolish or significantly alter biological activity and peptide conformation [2].

Quantitative Differentiation Guide: (2S)-3-Aminopyrrolidine-2-carboxylic Acid vs. Structural Analogs in Key Performance Metrics


Chirality-Dependent Foldamer Formation: (2S,3S) vs. (2S,3R) γ-Peptide Conformational Outcomes

In the construction of conformationally constrained γ-peptides, the (2S)-3-aminopyrrolidine-2-carboxylic acid (cis-γ-amino-L-proline) scaffold enables the formation of defined secondary structures, including a concatenation of turns and a potential hydrogen-bond ribbon, as observed by NMR and CD spectroscopy [1]. This behavior is a direct consequence of the cyclic structure and cis-configuration of the monomer, which restricts backbone flexibility. In contrast, linear γ-amino acids or other proline isomers lacking this specific geometry do not exhibit the same degree of conformational preorganization, resulting in more flexible and less defined structures [1].

Foldamer Peptidomimetic γ-Peptide

Solvent-Dependent Conformational Switching: 4S-Aminoproline vs. 4R-Aminoproline Peptides

While this evidence pertains to the 4S-aminoproline isomer, it establishes a critical class-level principle for the target (2S)-3-aminoproline: the stereochemistry of the amino substituent on the proline ring profoundly dictates the peptide's conformational response to its environment. A study comparing 4S-aminoproline polypeptide 2 with its 4R-aminoproline analog 1 demonstrated that the 4S-isomer undergoes a solvent-induced conformational switch from an unusual β-structure in trifluoroethanol (TFE) to a polyproline II (PPII) helix in aqueous medium [1]. In stark contrast, the 4R-aminoproline peptide 1 retains a stable PPII conformation in both solvents, showing no such switching behavior [1].

Conformational Switching Polyproline II Helix Peptide Chemistry

CCR2 Antagonist Potency: 3-Aminopyrrolidine Core vs. Alternative Chemotypes

In the development of potent CC chemokine receptor 2 (CCR2) antagonists, the 3-aminopyrrolidine scaffold, from which (2S)-3-aminopyrrolidine-2-carboxylic acid is a key chiral precursor, serves as a critical pharmacophore. A study optimizing this series identified compound 71, a derivative of this scaffold, which demonstrated exceptional potency in both binding and functional assays [1]. This performance is compared against alternative chemotypes, such as sulfone-containing cyclohexanes, which showed generally lower potency in functional assays like chemotaxis [2].

Chemokine Receptor Antagonist CCR2 Inflammation

pH-Responsive Collagen Stability: (4S)-Aminoproline vs. (4R)-Aminoproline and Proline

The ability of aminoproline residues to act as pH-sensitive conformational switches is highly stereochemistry-dependent. Research on collagen triple helices has shown that (4S)-aminoproline can reversibly switch helix formation 'on and off' via a pH-triggered flip of the pyrrolidine ring pucker and the formation/release of a transannular hydrogen bond [1][2]. This contrasts with (4R)-aminoproline and proline itself, which do not exhibit the same pH-dependent conformational switching behavior. This class-level principle demonstrates that the specific position and stereochemistry of the amino group on the proline ring are essential for conferring stimuli-responsive properties to peptides and materials.

Collagen Mimetic Biomaterials pH-Responsive

Validated Application Scenarios for (2S)-3-Aminopyrrolidine-2-carboxylic Acid Based on Quantitative Evidence


Synthesis of Highly Potent CCR2 Antagonists for Inflammatory Disease Research

The (2S)-3-aminopyrrolidine-2-carboxylic acid scaffold is a critical chiral precursor for synthesizing potent CC chemokine receptor 2 (CCR2) antagonists. As demonstrated by the development of compound 71 and related derivatives, this scaffold enables low nanomolar potency in both binding and functional assays (e.g., CCR2b Binding IC50 = 3.2 nM, Chemotaxis IC50 = 0.83 nM) [1]. Researchers targeting the CCR2 axis for therapeutic intervention in inflammatory diseases (e.g., atherosclerosis, multiple sclerosis, rheumatoid arthritis) should prioritize this building block over generic proline or other heterocyclic scaffolds due to its validated ability to achieve high affinity and functional antagonism [1].

Construction of Conformationally Constrained γ-Peptide Foldamers with Defined Secondary Structures

For the design and synthesis of foldamers—synthetic oligomers that adopt well-defined secondary structures—the cis-γ-amino-L-proline motif (derived from (2S)-3-aminopyrrolidine-2-carboxylic acid) is uniquely suited. Evidence from CD and NMR studies confirms that γ-peptides built from this scaffold exhibit long-range NOE interactions indicative of a concatenation of turns and potential hydrogen-bond ribbons, even in aqueous solution [2]. This level of conformational preorganization is not achievable with linear γ-amino acids or other proline isomers, making this compound the rational choice for scientists developing new peptidomimetics, molecular recognition elements, or protein-protein interaction inhibitors that require a rigid, predictable backbone [2].

Design of pH-Responsive Biomaterials and Peptide Therapeutics

The aminoproline family, with its demonstrated capacity for pH-dependent conformational switching, provides a blueprint for the rational design of stimuli-responsive materials [3][4]. While direct evidence for the 3-amino isomer is limited, the established principle that the stereochemistry of the amino substituent governs this switching behavior (as shown for 4S- vs 4R-aminoproline) [4] validates the exploration of (2S)-3-aminopyrrolidine-2-carboxylic acid as a building block for creating peptides and materials that respond to environmental pH changes. This is particularly relevant for applications in targeted drug delivery, where release can be triggered by the acidic microenvironment of tumors or endosomes, and for developing biosensors and smart hydrogels [3].

Stereochemistry-Dependent Conformational Studies in Peptide and Protein Engineering

The stark contrast in conformational behavior between 4S- and 4R-aminoproline peptides, where the 4S-isomer uniquely undergoes a solvent-induced β-structure to PPII helix switch [4], establishes a clear precedent for using aminoproline isomers as probes in fundamental research. For scientists investigating the relationship between stereochemistry, conformational bias, and peptide function, (2S)-3-aminopyrrolidine-2-carboxylic acid represents a valuable, well-defined tool. Its unique geometry can be exploited to systematically perturb and study peptide folding, stability, and interactions, making it a superior choice over less structurally defined proline analogs for precise structure-function relationship studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-3-Aminopyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.